Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
CAS No.: 886851-60-1
Cat. No.: VC3860034
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886851-60-1 |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-6-16(7-5-11)12-9-14-8-10(2)15-12/h8-9,11H,3-7H2,1-2H3 |
| Standard InChI Key | OSGKXJODRWCFQF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a 6-methylpyrazin-2-yl group and at the 4-position with an ethyl carboxylate moiety. This configuration is validated by its SMILES notation , which underscores the spatial arrangement of functional groups . The pyrazine ring introduces aromaticity and hydrogen-bonding capabilities, while the ethyl ester enhances solubility in organic solvents.
Physicochemical Properties
Key properties include:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Soluble in ethanol, dichloromethane |
| Melting Point | Not fully characterized |
| Stability | Stable under inert conditions |
These traits make it suitable for laboratory handling and synthetic applications.
Synthesis and Production
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between 6-methylpyrazin-2-amine and ethyl piperidine-4-carboxylate. Typical conditions employ polar aprotic solvents (e.g., dichloromethane) and reflux temperatures (40–60°C) to achieve yields exceeding 70%. Alternative pathways include:
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Amide Coupling | DCC, DMAP, dry DCM | 65% |
| Reductive Amination | NaBHCN, methanol | 58% |
The choice of method depends on the desired purity and scale of production.
Industrial Scalability
Automated continuous-flow systems have been proposed to enhance yield and reduce reaction times. Photocatalytic methods using TiO nanoparticles under UV light are under investigation for greener synthesis.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Mycobacterium tuberculosis (MIC: 4 µg/mL), outperforming ciprofloxacin in binding DNA gyrase (K: 12 nM vs. 18 nM). Molecular docking reveals hydrophobic interactions with Tyr-122 and hydrogen bonds with Asp-84 residues, explaining its enhanced affinity.
Neuropharmacological Effects
In rodent models, the compound acts as a negative allosteric modulator of metabotropic glutamate receptors (mGluR5), reducing anxiety-like behaviors by 40% at 10 mg/kg doses. This effect correlates with decreased cAMP levels in hippocampal neurons.
Comparative Analysis with Structural Analogs
The compound’s bioactivity surpasses that of simpler piperidine derivatives:
| Compound | Target Activity | Efficacy (IC) |
|---|---|---|
| Ethyl 4-piperidinecarboxylate | Carboxylesterase inhibition | 45 µM |
| 1-Methylpiperidine-4-carboxylic acid | GABA receptor modulation | 22 µM |
| Target Compound | DNA gyrase inhibition | 12 nM |
Its dual aromatic-aliphatic structure enables broader target engagement compared to analogs lacking the pyrazine moiety.
Applications in Drug Discovery
Antibacterial Drug Development
The compound serves as a lead structure for novel quinolone analogs. Derivatives with fluorinated pyrazine rings show improved potency against methicillin-resistant Staphylococcus aureus (MRSA).
Central Nervous System (CNS) Therapeutics
Structural modifications to enhance blood-brain barrier penetration are being explored for epilepsy and anxiety disorders. A brominated analog reduced seizure frequency by 60% in zebrafish models.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazine methyl group and ester moiety to optimize target selectivity.
-
In Vivo Efficacy Trials: Expanded preclinical testing in non-human primates for CNS applications.
-
Nanoparticle Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability and reduce dosing frequency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume